25-MethoxyalisolA
Overview
Description
25-MethoxyalisolA is a natural compound classified as a triterpenoid. It is derived from the roots of the medicinal plant Alisma orientale, which is commonly used in traditional Chinese medicine . This compound has garnered significant attention due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 25-MethoxyalisolA involves several steps, including the extraction of the compound from the dried roots of Alisma orientale. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% . The compound is easily soluble in chloroform and slightly soluble in methanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Alisma orientale roots, followed by purification processes to ensure high purity and stability. The compound is stored at 4°C and protected from light to maintain its stability for up to two years .
Chemical Reactions Analysis
Types of Reactions: 25-MethoxyalisolA undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.
Scientific Research Applications
25-MethoxyalisolA has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 25-MethoxyalisolA involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating various biochemical processes, including enzyme activity and signal transduction pathways. These interactions contribute to its therapeutic properties, such as anti-inflammatory and antioxidant effects .
Comparison with Similar Compounds
Alisol A: Another triterpenoid from Alisma orientale with similar therapeutic properties.
Alisol B: A related compound with distinct biological activities.
Alisol C: Shares structural similarities with 25-MethoxyalisolA but differs in its specific effects.
Uniqueness: this compound is unique due to its specific structural features, such as the presence of a methoxy group at the 25th position. This modification enhances its solubility and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
(5R,8S,9S,10S,11S,14R)-17-[(2R,4S,5R)-4,5-dihydroxy-6-methoxy-6-methylheptan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O5/c1-18(16-22(33)26(35)28(4,5)36-9)19-10-14-30(7)20(19)17-21(32)25-29(6)13-12-24(34)27(2,3)23(29)11-15-31(25,30)8/h18,21-23,25-26,32-33,35H,10-17H2,1-9H3/t18-,21+,22+,23+,25+,26-,29+,30+,31+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXGAZVWBLDJCJ-HQLNBPMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(C(C)(C)OC)O)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H]([C@H](C(C)(C)OC)O)O)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 25-O-methylalisol F exert its anti-fibrotic effects?
A1: 25-O-methylalisol F demonstrates anti-fibrotic activity by selectively inhibiting the TGF-β signaling pathway. [] Specifically, it targets the phosphorylation of Smad3, a downstream effector of TGF-β, thereby attenuating epithelial-to-mesenchymal transition (EMT) and tubulointerstitial fibrosis. [] This selective inhibition of Smad3 phosphorylation suggests a potential for reduced off-target effects compared to broader-acting TGF-β inhibitors.
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